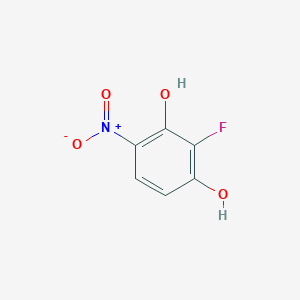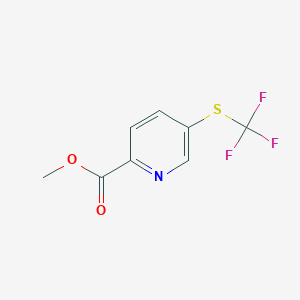
Methyl 5-((trifluoromethyl)thio)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-((trifluoromethyl)thio)picolinate is a chemical compound characterized by the presence of a trifluoromethylthio group attached to a picolinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under mild conditions using reagents such as trifluoromethyltrimethylsilane and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-((trifluoromethyl)thio)picolinate can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylthio group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Methyl 5-((trifluoromethyl)thio)picolinate has a wide range of applications in scientific research:
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of advanced materials with unique properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of Methyl 5-((trifluoromethyl)thio)picolinate involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Methyl 5-(trifluoromethyl)picolinate
- Methyl 3-fluoro-5-(trifluoromethyl)picolinate
- Methyl 5-(trifluoromethylthio)benzoate
Comparison: Methyl 5-((trifluoromethyl)thio)picolinate is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties compared to similar compounds. This group enhances the compound’s reactivity and stability, making it more suitable for specific applications in pharmaceuticals and materials science .
Propriétés
Formule moléculaire |
C8H6F3NO2S |
|---|---|
Poids moléculaire |
237.20 g/mol |
Nom IUPAC |
methyl 5-(trifluoromethylsulfanyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6F3NO2S/c1-14-7(13)6-3-2-5(4-12-6)15-8(9,10)11/h2-4H,1H3 |
Clé InChI |
DYBSRTHSNJSBQA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C(C=C1)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


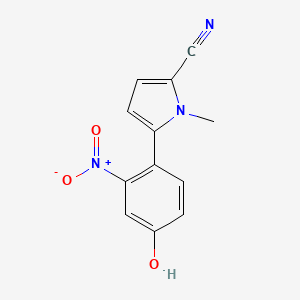
![2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12867016.png)

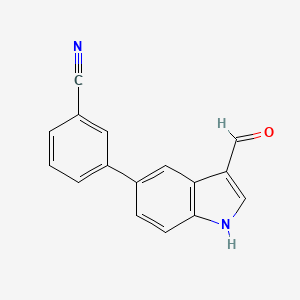
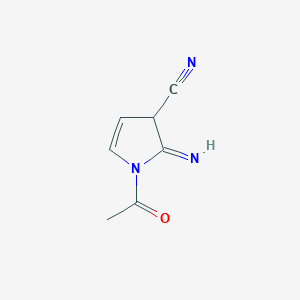
![1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867032.png)

![2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide](/img/structure/B12867053.png)
![3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one](/img/structure/B12867064.png)
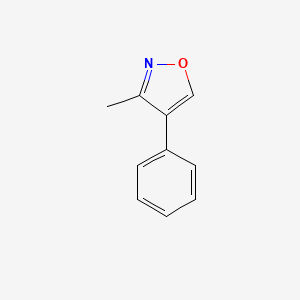
![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)


